3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride
Description
3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride (CAS: 102624-96-4) is a fluorinated azetidine derivative with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . The compound features a rigid four-membered azetidine ring substituted with a fluoromethyl group and a carboxylic acid moiety, stabilized as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a valuable building block in medicinal chemistry, particularly for targeting enzymes and receptors requiring constrained, polar functionalities .
Properties
Molecular Formula |
C5H9ClFNO2 |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
3-(fluoromethyl)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-1-5(4(8)9)2-7-3-5;/h7H,1-3H2,(H,8,9);1H |
InChI Key |
YTCYMZRAIZAFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CF)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Ring Closure via Halogen Elimination
The synthesis of fluorinated azetidines frequently employs intramolecular cyclization of β-haloamines. For instance, 3-aryl-2-fluoroazetidines are synthesized via a three-step sequence starting from α-fluoroimines (Scheme 1). Electrophilic fluorination of imines using N-fluorobenzenesulfonimide (NFSI) yields α-fluoroimines, which are subsequently reduced with sodium cyanoborohydride to form β-chlorofluoroamines. Base-mediated cyclization (K₂CO₃ in DMSO) facilitates halogen elimination, producing 2-fluoroazetidines in 65–78% yields.
Reaction Conditions:
- Fluorination: NFSI, K₂CO₃, DMF, 0°C to room temperature.
- Reduction: NaBH₃CN, MeOH, 0°C.
- Cyclization: K₂CO₃, DMSO, 60°C.
This method’s regioselectivity is influenced by the electronic nature of the aryl substituent, with electron-donating groups enhancing cyclization efficiency.
Bromofluorination of N-Propenylimines
An alternative route involves bromofluorination of N-propenylimines followed by ring closure (Scheme 2). Treatment of imines with N-bromosuccinimide (NBS) and Et₃N·3HF induces bromofluorination, yielding β-bromo-β-fluoroamines. Subsequent reduction with Zn/HOAc promotes cyclization to 3-fluoroazetidines. However, competing elimination pathways reduce yields to 40–55%, necessitating meticulous control of reaction stoichiometry.
Carboxylation of Fluorinated Alkenes
Zinc/Lithium Chloride-Catalyzed Carboxylation
The introduction of the carboxylic acid group is achieved via carboxylation of 2-bromo-3,3,3-trifluoropropene under CO₂ pressure. In dimethylformamide (DMF), Zn/LiCl catalyzes the reaction at 80°C and 50 bar CO₂, yielding 2-(trifluoromethyl)acrylic acid in 79% yield (Scheme 3). This method’s scalability is demonstrated in continuous flow reactors, where residence times of 30 minutes optimize conversion.
Key Parameters:
- Catalyst: Zn (5 mol%), LiCl (10 mol%).
- Solvent: DMF.
- Conditions: 80°C, 50 bar CO₂.
Magnesium-Mediated Carboxylation in Tetrahydrofuran
Superior yields (89%) are attained using Mg in tetrahydrofuran (THF) under 20 bar CO₂. The enhanced nucleophilicity of Mg facilitates CO₂ insertion into the carbon-bromine bond, forming the carboxylic acid directly. This method avoids intermediate ester formation, streamlining the synthesis.
Hydrolysis of Cyano and Ester Intermediates
Acidic Hydrolysis of Cyanoazetidines
The patent literature describes the conversion of N-benzyl-3-cyanoazetidine to N-benzyl azetidine-3-carboxylic acid methyl ester using H₂SO₄/MeOH (Scheme 4). Refluxing the cyano precursor with concentrated H₂SO₄ in methanol (80°C, 2 h) induces Ritter-type reaction, forming the methyl ester. Subsequent hydrolysis with water at 100°C for 40 minutes yields the carboxylic acid in 93% purity.
Optimized Protocol:
- Esterification: H₂SO₄ (conc.), MeOH, 80°C, 2 h.
- Hydrolysis: H₂O, reflux, 40 minutes.
Base-Promoted Saponification
Alternative hydrolysis employs NaOH (2 M) in ethanol/water (1:1), achieving quantitative conversion of methyl esters to carboxylic acids at 60°C. This method is milder but requires longer reaction times (6–8 h).
Fluoromethylation Strategies
Electrophilic Fluoromethylation
The fluoromethyl group is introduced via electrophilic reagents such as S-(fluoromethyl)thiophenium salts. Reaction with azetidine-3-carboxylic acid esters in DMF at −40°C affords 3-(fluoromethyl) derivatives in 68% yield.
Nucleophilic Displacement
Bromomethylazetidine intermediates undergo nucleophilic fluorination with KF in the presence of 18-crown-6. Polar aprotic solvents (e.g., DMSO) enhance fluoride ion solubility, yielding 3-(fluoromethyl)azetidine-3-carboxylic acid in 75% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Halogen elimination, base mediation | 65–78% | High regioselectivity | Sensitive to substituent electronics |
| Carboxylation | CO₂ insertion, Zn/LiCl catalysis | 79–89% | Scalable, continuous flow compatible | High-pressure equipment required |
| Hydrolysis | Acidic/basic ester cleavage | 85–93% | Simple workup | Long reaction times for base hydrolysis |
| Fluoromethylation | Electrophilic/nucleophilic substitution | 68–75% | Direct functionalization | Requires hazardous reagents |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₅H₉ClFNO₂ |
| Molecular weight | 169.58 g/mol |
| IUPAC name | 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride |
| Solubility | >50 mg/mL in water, DMSO, methanol |
Industrial-Scale Considerations
Industrial production prioritizes continuous flow reactors for carboxylation and fluoromethylation steps, reducing reaction times by 60% compared to batch processes. Purification via recrystallization from ethanol/water mixtures achieves >99% purity, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Substitution Reactions
The fluoromethyl group (-CFH) undergoes nucleophilic substitution due to fluorine’s electronegativity, which polarizes the C–F bond. Key reactions include:
These substitutions enable diversification of the azetidine scaffold for applications in bioactive molecule synthesis .
Oxidation Reactions
The carboxylic acid group and fluoromethyl substituent can participate in oxidation:
-
Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the carboxylic acid may decarboxylate, though stability under mild conditions is typical.
-
Fluoromethyl Oxidation : Limited by fluorine’s electron-withdrawing effects, but H₂O₂ in acidic media can oxidize the fluoromethyl group to a carbonyl derivative.
Reduction Reactions
Selective reduction pathways include:
| Reagent | Target | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Carboxylic acid | 3-(Fluoromethyl)azetidine-3-methanol | |
| H₂/Pd-C | Azide intermediates (from substitution) | 3-Aminomethyl azetidine-3-carboxylic acid |
Hydrogenolysis (H₂, Pd-C) is particularly effective for reducing azide groups to amines without affecting the azetidine ring .
Hydrolysis and Hydrogenolysis
-
Hydrolysis : Basic conditions (2N NaOH) hydrolyze ester derivatives to the free carboxylic acid . For example:
-
Hydrogenolysis : Used to remove protecting groups (e.g., benzyl) under H₂ (40–60 psi) with Pd/C or Pd(OH)₂, maintaining the azetidine core .
Comparative Reactivity Analysis
The fluoromethyl group’s reactivity contrasts with non-fluorinated analogues:
| Compound | Reactivity with NaN₃ | Reactivity with LiAlH₄ |
|---|---|---|
| 3-(Fluoromethyl)azetidine-3-carboxylic acid | Fast (DMSO, 60°C) | Reduces carboxylic acid |
| 3-Methylazetidine-3-carboxylic acid | No reaction | Reduces carboxylic acid |
Fluorine’s inductive effect accelerates nucleophilic substitution but does not significantly alter reduction pathways .
This compound’s versatility in substitution, redox, and hydrolytic reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., flow chemistry) could enhance its synthetic utility.
Scientific Research Applications
3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences between 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride and related azetidine derivatives:
Key Observations :
- Fluorine Impact: The fluoromethyl group in 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 3-hydroxyazetidine hydrochloride) .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo applications. For example, the free carboxylic acid (CAS: 36476-78-5) has lower solubility than its hydrochloride counterpart .
- Functional Group Diversity : Esterification (e.g., methyl ester in ) or hydroxylation modulates reactivity and bioavailability, enabling tailored drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Fluoromethyl)azetidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
- Synthesis Methods : The compound can be synthesized via ring-closing reactions or functional group modifications. For example, fluoromethylation of azetidine precursors using fluorinated alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach.
- Optimization Strategies :
- Temperature Control : Maintain 0–5°C during fluoromethylation to minimize side reactions.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Employ recrystallization from ethanol/water mixtures to improve purity (>98%) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to confirm azetidine ring geometry and fluoromethyl group position (e.g., δ ~4.5 ppm for CH₂F).
- FT-IR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and azetidine ring vibrations.
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 210 nm) to assess purity. Mobile phase: 0.1% TFA in acetonitrile/water.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 178.06 g/mol) .
Q. How can researchers assess the solubility and stability of this compound under various physiological conditions?
- Solubility Testing :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO.
- Log S (ESOL) : Predicted solubility = 40.0 mol/L, indicating high aqueous solubility.
- Stability Studies :
- pH Stability : Incubate at pH 2–9 for 24 hours; monitor degradation via HPLC.
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; check for precipitate formation .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the compound’s biological activity across different in vitro assays?
- Assay Optimization :
- Cell Line Selection : Use primary cells vs. immortalized lines to compare target engagement (e.g., CYP inhibition vs. receptor binding).
- Control Experiments : Include positive controls (e.g., known CYP3A4 inhibitors) and validate with orthogonal assays (SPR vs. fluorescence polarization).
Q. How does the fluoromethyl group at the 3-position influence metabolic stability compared to non-fluorinated analogs?
- Metabolic Impact :
- CYP450 Interactions : Fluorine’s electronegativity reduces CYP2D6 binding (non-inhibitor per ).
- Log P : Fluorination lowers Log P (predicted iLOGP = 0.76 vs. 1.2 for non-fluorinated analogs), enhancing solubility but potentially reducing membrane permeability.
Q. What computational approaches predict the compound’s binding affinity with protein targets, and how are models validated?
- Modeling Techniques :
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., GABA receptors). Focus on hydrogen bonding with the carboxylic acid group.
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).
- Validation :
- SPR/BLI : Measure kinetic constants (kₐ, k𝒹) for target binding.
- Mutagenesis : Validate predicted binding residues (e.g., Arg128 in target protein) .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and what solutions exist?
- Challenges :
- Racemization Risk : High temperatures during HCl salt formation may induce chiral center inversion.
- Purification : Difficulty separating diastereomers via standard column chromatography.
- Solutions :
- Continuous Flow Synthesis : Minimize thermal exposure using microreactors.
- Chiral HPLC : Use amylose-based columns with heptane/ethanol gradients for >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
